molecular formula C28H26FN3O4S B11509625 Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate

Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate

Cat. No.: B11509625
M. Wt: 519.6 g/mol
InChI Key: WJZIVEWXIBPPDO-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenethyl group, an imidazolidinyl ring, and a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-fluorobenzoyl)amino)benzoate
  • Ethyl 4-(((3,5-dimethylphenoxy)acetyl)amino)benzoate
  • Ethyl 4-((2-nitrobenzoyl)amino)benzoate

Uniqueness

Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its combination of a fluorophenethyl group and an imidazolidinyl ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-({2-[3-(4-fluorophenethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a unique structure characterized by an imidazolidinyl core, which is known for its biological significance. The presence of the 4-fluorophenethyl group and the thioxo moiety contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with imidazolidinyl structures often exhibit significant biological activity, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of imidazolidinyl compounds can induce apoptosis in cancer cells. For example, a related compound (4f) exhibited potent antiproliferative effects against various cancer cell lines, showing greater efficacy than standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
  • Mechanism of Action : The antitumor effects are primarily attributed to the induction of apoptosis. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. The activation of caspase pathways further confirms the apoptotic mechanism .

Study 1: Antiproliferative Effects

In a comparative study, this compound was tested against several cancer cell lines. The results indicated:

CompoundIC50 (µM)Selectivity Index
Ethyl Compound18.5323–46 (normal vs tumor cells)
5-FU74.69 ± 7.85-
MTX42.88 ± 8.07-

This table illustrates that the compound demonstrates a significantly lower IC50 value compared to traditional chemotherapeutics, indicating higher potency against cancer cells while sparing normal cells .

Study 2: Apoptosis Induction

Further investigations into the mechanism revealed that treatment with the compound resulted in a marked increase in apoptosis rates in HeLa cells:

TreatmentApoptosis Rate (%)
Ethyl Compound (3.24 µM)68.2
5-FU (Control)39.6

This data underscores the compound's potential as an effective anticancer agent by inducing higher rates of cell death through apoptosis .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. Toxicity studies are essential to evaluate the safety profile; however, preliminary findings indicate a favorable selectivity index.

Properties

Molecular Formula

C28H26FN3O4S

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O4S/c1-2-36-27(35)20-10-14-22(15-11-20)30-25(33)18-24-26(34)32(23-6-4-3-5-7-23)28(37)31(24)17-16-19-8-12-21(29)13-9-19/h3-15,24H,2,16-18H2,1H3,(H,30,33)

InChI Key

WJZIVEWXIBPPDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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